molecular formula C20H18FN3O2S B6492952 N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895104-08-2

N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6492952
CAS No.: 895104-08-2
M. Wt: 383.4 g/mol
InChI Key: BJDKZFQDNCRINS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a 4-fluorophenyl group and linked via a sulfanyl bridge to an N-(2-ethylphenyl)acetamide moiety. Its molecular formula is C₂₁H₂₀FN₃O₂S, with a molecular weight of 405.46 g/mol.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-2-14-5-3-4-6-17(14)23-18(25)13-27-19-20(26)24(12-11-22-19)16-9-7-15(21)8-10-16/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDKZFQDNCRINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on key variations in substituents, core scaffolds, and biological activities.

Structural Variations and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Dihydropyrazinone 4-Fluorophenyl, 2-ethylphenyl 405.46 High lipophilicity due to fluorine and ethyl groups; potential for CNS penetration
N-(4-ethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide Dihydropyrazinone 3-Fluoro-4-methylphenyl, 4-ethylphenyl 419.49 Methyl group increases steric bulk; reduced solubility compared to target compound
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole Aralkyl/aryl groups, 4-fluorophenyl ~380–420 Oxadiazole core enhances metabolic stability; antibacterial activity reported
2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Dihydropyrazinone 3-Chloro-4-fluorophenyl, 2-fluorophenyl 423.88 Dual halogenation improves target affinity; explored in cancer models
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide Dihydropyrazinone 4-Methoxyphenyl, 3,4-dimethoxyphenyl 451.50 Methoxy groups enhance solubility; neuroprotective effects observed in vitro

Key Observations

Core Scaffold Influence: The dihydropyrazinone core in the target compound distinguishes it from oxadiazole or thienopyrimidine analogs, impacting binding pocket compatibility and metabolic stability .

Substituent Effects: Fluorine: Enhances lipophilicity and bioavailability in the target compound compared to methoxy-substituted analogs . Ethyl vs.

Biological Potency : Analogs with dual halogenation (e.g., 3-chloro-4-fluorophenyl) exhibit superior anticancer activity, suggesting halogen positioning is critical for efficacy .

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